molecular formula C11H13NO2 B14289256 3-hydroxy-N-(4-methylphenyl)but-2-enamide CAS No. 114113-12-1

3-hydroxy-N-(4-methylphenyl)but-2-enamide

Cat. No.: B14289256
CAS No.: 114113-12-1
M. Wt: 191.23 g/mol
InChI Key: OBZCFUQAYCVXCZ-UHFFFAOYSA-N
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Description

3-hydroxy-N-(4-methylphenyl)but-2-enamide is an organic compound with a complex structure that includes a hydroxy group, a methylphenyl group, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-(4-methylphenyl)but-2-enamide typically involves the reaction of 4-methylphenylamine with 3-hydroxybut-2-enoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for the addition of reactants and control of reaction conditions can improve the efficiency and yield of the production process. Purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N-(4-methylphenyl)but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the enamide can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-oxo-N-(4-methylphenyl)but-2-enamide.

    Reduction: Formation of 3-hydroxy-N-(4-methylphenyl)butanamide.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

3-hydroxy-N-(4-methylphenyl)but-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-N-(4-methylphenyl)but-2-enamide involves its interaction with specific molecular targets in biological systems. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the amide group can participate in various biochemical reactions. The compound may modulate the activity of enzymes or receptors by binding to their active sites or altering their conformation.

Comparison with Similar Compounds

Similar Compounds

    Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease.

    N-(4-methylphenyl)but-2-enamide: A structurally similar compound lacking the hydroxy group.

Uniqueness

3-hydroxy-N-(4-methylphenyl)but-2-enamide is unique due to the presence of both a hydroxy group and an amide group in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

114113-12-1

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-hydroxy-N-(4-methylphenyl)but-2-enamide

InChI

InChI=1S/C11H13NO2/c1-8-3-5-10(6-4-8)12-11(14)7-9(2)13/h3-7,13H,1-2H3,(H,12,14)

InChI Key

OBZCFUQAYCVXCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C=C(C)O

Origin of Product

United States

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